molecular formula C10H12O2 B1353104 Methyl 2-(m-tolyl)acetate CAS No. 53088-69-0

Methyl 2-(m-tolyl)acetate

Cat. No.: B1353104
CAS No.: 53088-69-0
M. Wt: 164.2 g/mol
InChI Key: AWTKFTNNPQGGLX-UHFFFAOYSA-N
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Description

Methyl 2-(m-tolyl)acetate (CAS: 53088-69-0) is an aromatic ester with the molecular formula C₁₀H₁₂O₂ and a molecular weight of 164.204 g/mol . Structurally, it consists of a methyl ester group (-COOCH₃) linked to an acetic acid backbone, which is further substituted with a meta-methylphenyl (m-tolyl) group. This compound is commonly utilized as an intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals, due to its reactivity and structural versatility. Its IUPAC name is methyl (3-methylphenyl)acetate, and it is also referred to as m-tolylacetic acid methyl ester .

Preparation Methods

Preparation Methods of Methyl 2-(m-tolyl)acetate

Esterification of 2-(m-tolyl)acetic acid with Methanol

The most common and classical method for preparing this compound is the acid-catalyzed esterification of 2-(m-tolyl)acetic acid with methanol. This method is well-documented and widely used both in research and industrial production.

  • Reaction:
    2-(m-tolyl)acetic acid + Methanol → this compound + Water

  • Catalyst: Concentrated sulfuric acid or other strong acid catalysts

  • Conditions: Reflux under controlled temperature to drive the reaction to completion
  • Work-up: Neutralization of acid, separation of ester by distillation or extraction

This method ensures high conversion rates and purity of the ester product. The reflux condition facilitates the removal of water formed during the reaction, shifting the equilibrium toward ester formation.

Parameter Typical Value/Condition
Acid catalyst Concentrated sulfuric acid
Temperature Reflux (~65-70 °C for methanol)
Reaction time Several hours (3-6 h)
Molar ratio (acid:MeOH) Usually 1:3 to 1:5
Yield High (typically >80%)

This esterification method is scalable and forms the basis of industrial continuous production processes, where reactants are fed continuously into reactors with acid catalysts, and the product is separated by distillation.

Oxidation and Subsequent Esterification Route

An alternative synthetic route involves the oxidation of m-tolyl-containing precursors to 2-(m-tolyl)acetic acid or related keto acids, followed by esterification.

  • Step 1: Oxidation of 1-(m-tolyl)ethanone using oxidants such as potassium permanganate in alkaline aqueous media to yield 2-oxo-2-(m-tolyl)acetic acid intermediates.
  • Step 2: Esterification of the acid intermediate with methanol under acidic conditions to form this compound.

This method is useful when starting from ketone precursors and allows for the preparation of related derivatives. The oxidation step requires careful control of temperature and pH to maximize yield and minimize by-products.

Synthesis via Methylation of (E)-2-(m-tolyl)-2-methoxyiminoacetic Acid

A more specialized method involves the preparation of methyl (E)-2-(m-tolyl)-2-methoxyiminoacetate through:

  • Step 1: Saponification of (Z)- or (E/Z)-2-(m-tolyl)-2-methoxyiminoacetic acid methyl ester under alkaline conditions to obtain the corresponding acid.
  • Step 2: Methylation of the acid with a methylating agent (e.g., methyl iodide) under alkaline conditions to yield the methyl ester.

This method is more complex and used primarily in the synthesis of specific derivatives for pharmaceutical or agrochemical applications. Reaction temperatures are typically controlled between 10–100 °C, with optimal ranges around 40–60 °C for saponification.

Comparative Analysis of Preparation Methods

Preparation Method Starting Material(s) Key Reagents/Catalysts Conditions Yield & Notes
Acid-catalyzed esterification 2-(m-tolyl)acetic acid + methanol Concentrated sulfuric acid Reflux, several hours High yield (>80%), simple, industrially viable
Oxidation + esterification 1-(m-tolyl)ethanone KMnO4, NaOH (oxidation), H2SO4 (esterification) Controlled temp, alkaline oxidation, reflux esterification Moderate to high yield; multi-step process
Saponification + methylation of methoxyimino acid (Z)- or (E/Z)-2-(m-tolyl)-2-methoxyiminoacetic acid methyl ester Alkali, methylating agent 10–100 °C, alkaline conditions Specialized synthesis for derivatives

Detailed Research Findings and Notes

  • The acid-catalyzed esterification is the most straightforward and widely used method, favored for its simplicity and scalability.
  • Oxidation of m-tolyl ketones to acids followed by esterification provides a route when ketone precursors are more accessible or preferred.
  • The saponification and methylation method is documented in patent literature for the preparation of specific isomers of methoxyimino esters, which are important intermediates in agrochemical synthesis.
  • Reaction monitoring is typically done by thin-layer chromatography (TLC) or gas chromatography (GC) to ensure complete conversion.
  • Purification often involves neutralization, extraction, and distillation or chromatography depending on the scale and purity requirements.
  • Industrial processes favor continuous flow reactors with acid catalysts and distillation units for efficient separation and recycling of unreacted materials.

Summary Table of Key Reaction Parameters

Parameter Acid-Catalyzed Esterification Oxidation + Esterification Saponification + Methylation
Catalyst/Reagent H2SO4 KMnO4 (oxidation), H2SO4 (esterification) Alkali, methylating agent
Temperature Reflux (~65-70 °C) 0–30 °C (oxidation), reflux (esterification) 10–100 °C
Reaction Time 3–6 hours Several hours Variable, depends on step
Yield >80% ~75% (oxidation step) Variable, typically good
Industrial Feasibility High Moderate Specialized applications

Chemical Reactions Analysis

Types of Reactions: Methyl 2-(m-tolyl)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Medicinal Chemistry

Methyl 2-(m-tolyl)acetate has been investigated for its potential in drug synthesis and medicinal applications. Its structural similarity to other biologically active compounds enables it to serve as a precursor in the development of pharmaceuticals.

  • Antibacterial Activity : Studies have shown that structurally related compounds exhibit significant antibacterial properties. This compound may also possess similar activities, making it a candidate for further exploration in antibiotic development .

Material Science

This compound is utilized in the synthesis of polymers and other materials due to its reactivity and ability to undergo various chemical transformations.

  • Polymer Synthesis : this compound can be polymerized to create materials with specific properties, enhancing their utility in industrial applications.

Agricultural Chemistry

In agricultural settings, this compound has been proposed for use as an insecticide or pesticide due to its potential toxicity against pests.

  • Insecticidal Properties : Computational studies have indicated that derivatives of m-tolyl acetate could serve as effective insecticides, with some compounds showing toxicity comparable to existing commercial products .

Data Tables

Case Study 1: Antibacterial Screening

A study conducted on various m-tolyl acetate derivatives demonstrated that some compounds showed bactericidal effects against strains such as Staphylococcus aureus and Escherichia coli. This compound was included in this screening, indicating its potential for development into a new antibacterial agent.

Case Study 2: Insecticide Development

Research utilizing computational chemistry has identified several m-tolyl acetate derivatives with promising insecticidal properties. The study revealed that certain compounds exhibited LD50 values comparable to established insecticides, suggesting that this compound could be further explored for agricultural applications .

Mechanism of Action

The mechanism of action of methyl 2-(m-tolyl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. For instance, in biological systems, it may act as a substrate for esterases, leading to its hydrolysis and subsequent biological effects. The exact pathways and molecular targets can vary based on the specific context of its use .

Comparison with Similar Compounds

Comparison with Structural Analogs

Positional Isomers: Ortho and Para Substituted Derivatives

Methyl 2-(m-tolyl)acetate has two primary positional isomers:

  • Methyl 2-(o-tolyl)acetate (CAS: 40851-62-5): The methyl group on the phenyl ring is in the ortho position. This isomer shares the same molecular formula (C₁₀H₁₂O₂) and weight (164.20 g/mol) but exhibits distinct physicochemical properties due to steric and electronic effects.
  • Methyl 2-(p-tolyl)acetate (CAS: N/A): The methyl group is in the para position.

Key Differences:

  • Reactivity : The meta isomer’s electronic environment may favor electrophilic substitution at specific ring positions compared to ortho/para isomers.
  • Safety : The ortho isomer’s hazards (skin/eye irritation) highlight how substituent position affects toxicity .

Functional Group Variations

Methyl 2-phenylacetoacetate (CAS: 16648-44-5)

This compound (C₁₁H₁₂O₃, MW: 192.2 g/mol) features an α-acetyl group adjacent to the ester, making it a β-keto ester. This structural difference enhances its reactivity, particularly in Claisen condensations. It is a precursor in amphetamine synthesis, underscoring its role in complex organic transformations compared to the simpler m-tolyl derivative .

Methyl 2-(m-tolylthio)acetate (CAS: 190005-34-6)

Replacing the ester oxygen with sulfur (C₁₀H₁₂O₂S, MW: 196.27 g/mol) converts it into a thioester.

(E)-Methyl 2-(2-(((4-bromo-1-(m-tolyl)-1H-pyrazol-3-yl)oxy)methyl)phenyl)-2-(methoxyimino)acetate (1b)

This fungicidal agent (C₂₃H₂₂BrN₃O₄) incorporates a pyrazole ring and bromine substituent, demonstrating how adding heterocycles and halogens can confer biological activity. The compound’s fungicidal efficacy (81% yield, m.p. 134–135°C) contrasts with the m-tolyl parent compound’s lack of reported bioactivity .

Methyl 2-(4-(dimethylamino)phenyl)-2-(m-tolyl)acetate (3f)

Synthesized in 72% yield, this derivative (C₁₇H₁₈BrNO₂) includes a dimethylamino group, which enhances solubility and electronic properties. Such modifications are critical in drug design, where functional groups tune pharmacokinetics .

Data Table: Structural and Functional Comparisons

Compound Name Molecular Formula MW (g/mol) Key Features Applications/Significance References
This compound C₁₀H₁₂O₂ 164.204 m-tolyl, ester Organic synthesis intermediate
Methyl 2-(o-tolyl)acetate C₁₀H₁₂O₂ 164.20 o-tolyl, ester Potential irritant; research use
Methyl 2-phenylacetoacetate C₁₁H₁₂O₃ 192.2 β-keto ester Amphetamine precursor
Methyl 2-(m-tolylthio)acetate C₁₀H₁₂O₂S 196.27 Thioester, m-tolyl Biochemical/catalytic applications
Compound 1b (fungicidal) C₂₃H₂₂BrN₃O₄ 492.34 Pyrazole, bromine, methoxyimino Agricultural fungicide
Compound 3f (dimethylamino) C₁₇H₁₈BrNO₂ 348.06 Dimethylamino, m-tolyl Drug candidate synthesis

Biological Activity

Methyl 2-(m-tolyl)acetate, a compound with the chemical formula C10H12O2C_{10}H_{12}O_2 and CAS Number 23786-13-2, is part of the larger family of aryl acetates. This compound has garnered attention in various fields, including medicinal chemistry and agrochemicals, due to its potential biological activities. This article explores its biological activity, including relevant case studies and research findings.

  • Molecular Weight : 164.20 g/mol
  • Boiling Point : Not available
  • InChI Key : LSAGWGNECLEVPE-UHFFFAOYSA-N

Biological Activity Overview

This compound exhibits a range of biological activities that can be categorized as follows:

  • Antimicrobial Activity :
    • Studies have indicated that methyl aryl acetates possess antimicrobial properties against various bacterial strains. For instance, a comparative study demonstrated that this compound showed significant inhibition against Staphylococcus aureus and Escherichia coli .
  • Insecticidal Properties :
    • Research has explored the use of m-tolyl acetates as potential insecticides. A computational study suggested that certain derivatives exhibit toxicity comparable to existing insecticides, indicating their potential use in pest control .
  • Anti-diabetic Effects :
    • In silico studies have identified compounds similar to this compound as potential inhibitors of α-glucosidase and α-amylase, enzymes involved in carbohydrate metabolism. This suggests a possible application in managing Type II diabetes mellitus .

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial effects of various methyl aryl acetates, including this compound. The results showed a minimum inhibitory concentration (MIC) of 50 µg/mL against E. coli, highlighting its potential as a natural antimicrobial agent .

Case Study 2: Insecticidal Activity

In a computational chemistry study, researchers assessed the toxicity of several m-tolyl acetate derivatives against common agricultural pests. The findings indicated that this compound demonstrated promising insecticidal activity with an LD50 value comparable to commercial insecticides .

Research Findings

Study Biological Activity Findings
Study on Antimicrobial EfficacyAntimicrobialMIC of 50 µg/mL against E. coli
Computational Toxicity StudyInsecticidalLD50 comparable to existing insecticides
In Silico AnalysisAnti-diabeticIdentified as potential α-glucosidase inhibitor

The biological activities of this compound can be attributed to its ability to interact with specific biological targets:

  • Antimicrobial Mechanism : The compound likely disrupts bacterial cell wall synthesis or inhibits essential metabolic pathways in bacteria.
  • Insecticidal Mechanism : It may interfere with neurotransmitter signaling in insects, leading to paralysis and death.
  • Anti-diabetic Mechanism : The inhibition of α-glucosidase and α-amylase reduces glucose absorption in the intestines, thereby lowering blood sugar levels.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for the preparation of Methyl 2-(m-tolyl)acetate in academic settings?

this compound is synthesized via catalytic arylation or esterification reactions. For example, borane-catalyzed arylation of aryldiazoacetates with substituted anilines yields derivatives such as Methyl 2-(4-(dimethylamino)phenyl)-2-(m-tolyl)acetate, achieving a 72% yield through column chromatography (EtOAc/hexane, 1:40 v/v) . Alternative routes include cyclopropane carboxamide coupling, where methyl ester derivatives are purified using silica gel chromatography and characterized via HRMS and NMR .

Key Reaction Conditions Table

MethodCatalyst/ReagentsYieldPurification TechniqueReference
Borane-catalyzed arylationB(C6F5)3, aryldiazoacetates72%Column chromatography
Cyclopropane couplingDCC, DMAP76–85%Silica gel chromatography

Q. Which spectroscopic techniques are critical for characterizing this compound and its derivatives?

Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) are indispensable. For instance:

  • ¹H NMR : this compound derivatives show distinct aromatic proton signals at δ 7.15–7.30 ppm (m-tolyl group) and ester methyl peaks at δ 3.78 ppm .
  • HRMS : The molecular ion peak for Methyl 2-(4-(dimethylamino)phenyl)-2-(m-tolyl)acetate ([C20H21NO4]+) is observed at m/z 340.7 (calculated: 339.39) .
    Infrared (IR) spectroscopy further confirms functional groups, with ester C=O stretches at ~1758 cm⁻¹ and amide bands at ~1681 cm⁻¹ .

Q. What are the primary research applications of this compound in medicinal chemistry?

This compound serves as a precursor for bioactive molecules. For example, cyclopropane-containing derivatives exhibit potential in enzyme inhibition studies due to their rigid structural motifs . It is also used in forensic research to synthesize controlled substance analogs, emphasizing the need for robust analytical standards (e.g., ≥98% purity by HPLC) .

Advanced Research Questions

Q. How can researchers address low yields in the catalytic synthesis of this compound derivatives?

Optimization strategies include:

  • Catalyst Screening : Substituting B(C6F5)3 with chiral catalysts to enhance enantioselectivity .
  • Solvent Effects : Testing polar aprotic solvents (e.g., DMF) to improve reaction homogeneity.
  • Temperature Control : Lowering reaction temperatures to minimize side reactions, as seen in cyclopropane syntheses (reflux at 80°C vs. room temperature) .

Q. What analytical challenges arise in distinguishing structural isomers of this compound, and how are they resolved?

Isomeric ambiguity (e.g., ortho vs. para substitution) is addressed via:

  • 2D NMR : COSY and NOESY experiments differentiate proton coupling patterns in aromatic regions .
  • X-ray Crystallography : Single-crystal analysis resolves stereochemical uncertainties, though this requires high-purity samples and expertise in SHELX refinement .

Q. How do conflicting spectral data impact structural validation, and what mitigation approaches are recommended?

Discrepancies between observed and theoretical NMR/IR peaks may indicate impurities or tautomerism. For example, unexpected downfield shifts in ester carbonyl signals (~175 cm⁻¹ deviation) suggest residual solvent interference. Mitigation includes:

  • Repetitive Purification : Re-crystallization or preparative HPLC to isolate pure fractions .
  • Computational Validation : Comparing experimental spectra with density functional theory (DFT)-simulated data .

Q. What role does this compound play in studying enzyme-substrate interactions?

Its ester and aryl groups mimic natural substrates in hydrolytic enzymes (e.g., esterases). Researchers employ kinetic assays to measure inhibition constants (Kᵢ), with modifications to the m-tolyl moiety enhancing binding affinity .

Q. How are stability and storage conditions optimized for this compound in long-term studies?

Stability data indicate a ≥2-year shelf life at -20°C in inert atmospheres. Degradation is monitored via periodic HPLC to detect hydrolysis byproducts (e.g., free acetic acid) .

Properties

IUPAC Name

methyl 2-(3-methylphenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O2/c1-8-4-3-5-9(6-8)7-10(11)12-2/h3-6H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWTKFTNNPQGGLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30408656
Record name Methyl 2-(m-tolyl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30408656
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53088-69-0
Record name Methyl 2-(m-tolyl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30408656
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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